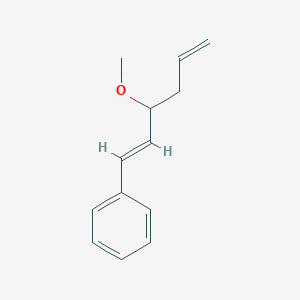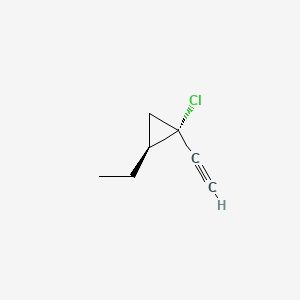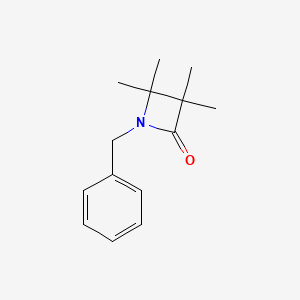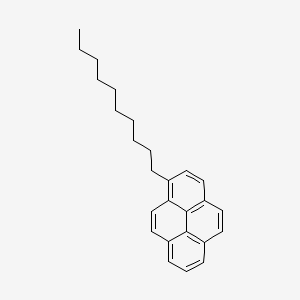
2-Pentanone,3,4-dimethyl-,(R)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanone, 3,4-dimethyl-, ®-(9ci) is an organic compound with the molecular formula C7H14O. It is also known as 3,4-dimethyl-2-pentanone. This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. It is a colorless liquid with a distinct odor and is used in various chemical processes and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3,4-dimethyl-, ®-(9ci) can be achieved through several methods. One common method involves the oxidation of 3,4-dimethyl-2-pentanol using oxidizing agents such as potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4). The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, 2-Pentanone, 3,4-dimethyl-, ®-(9ci) is produced through catalytic processes. One such method involves the catalytic dehydrogenation of 3,4-dimethyl-2-pentanol using a metal catalyst such as copper or platinum. This process is conducted at elevated temperatures and pressures to achieve high yields of the ketone .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanone, 3,4-dimethyl-, ®-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alcohol, 3,4-dimethyl-2-pentanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as Grignard reagents (RMgX) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 3,4-dimethyl-2-pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pentanone, 3,4-dimethyl-, ®-(9ci) has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Pentanone, 3,4-dimethyl-, ®-(9ci) involves its interaction with various molecular targets. The carbonyl group (C=O) in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentanone: A simpler ketone with a similar structure but without the methyl substitutions.
3-Methyl-2-pentanone: A related compound with one methyl group substitution.
4-Methyl-2-pentanone: Another related compound with a different methyl group substitution pattern.
Uniqueness
2-Pentanone, 3,4-dimethyl-, ®-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups at the 3 and 4 positions enhances its reactivity and makes it a valuable intermediate in various chemical processes .
Eigenschaften
Molekularformel |
C7H14O |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(3R)-3,4-dimethylpentan-2-one |
InChI |
InChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h5-6H,1-4H3/t6-/m1/s1 |
InChI-Schlüssel |
QXHRQZNDMYRDPA-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C(C)C)C(=O)C |
Kanonische SMILES |
CC(C)C(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)


![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)






![1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol](/img/structure/B13807049.png)
![(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one](/img/structure/B13807050.png)

